molecular formula C10H13ClF3N B580194 (R)-Norfenfluramine hydrochloride CAS No. 41538-52-7

(R)-Norfenfluramine hydrochloride

Cat. No.: B580194
CAS No.: 41538-52-7
M. Wt: 239.666
InChI Key: PIDLOFBRTWNFAR-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Norfenfluramine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines. It is the active metabolite of fenfluramine, a drug that was previously used as an appetite suppressant in the treatment of obesity. The compound is known for its serotonergic activity, which means it primarily affects serotonin levels in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Norfenfluramine hydrochloride typically involves the reduction of fenfluramine. One common method is the catalytic hydrogenation of fenfluramine using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield ®-Norfenfluramine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-Norfenfluramine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: ®-Norfenfluramine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated derivatives of ®-Norfenfluramine.

Scientific Research Applications

®-Norfenfluramine hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fenfluramine and its metabolites.

    Biology: Studied for its effects on serotonin receptors and its potential role in modulating neurotransmitter levels.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression and anxiety due to its serotonergic activity.

    Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The primary mechanism of action of ®-Norfenfluramine hydrochloride involves the modulation of serotonin levels in the brain. It acts as a serotonin releasing agent, increasing the release of serotonin from presynaptic neurons. This leads to elevated serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also inhibits the reuptake of serotonin, further prolonging its action. The molecular targets include serotonin receptors and the serotonin transporter.

Comparison with Similar Compounds

    Fenfluramine: The parent compound from which ®-Norfenfluramine is derived.

    Dexfenfluramine: Another metabolite of fenfluramine with similar serotonergic activity.

    Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action but similar effects on serotonin levels.

Uniqueness: ®-Norfenfluramine hydrochloride is unique in its dual action as both a serotonin releasing agent and a reuptake inhibitor. This dual mechanism distinguishes it from other compounds like fluoxetine, which only inhibits serotonin reuptake. Additionally, its specific stereochemistry (R-enantiomer) contributes to its distinct pharmacological profile.

Biological Activity

(R)-Norfenfluramine hydrochloride, a metabolite of fenfluramine, has garnered attention for its biological activity, particularly in the context of epilepsy treatment. This compound is primarily recognized for its role in managing seizures associated with Dravet syndrome (DS), a severe form of epilepsy. Below, we explore the pharmacological profile, mechanisms of action, and clinical relevance of (R)-norfenfluramine.

Chemical Structure and Metabolism

(R)-Norfenfluramine is an enantiomer of norfenfluramine, which itself is a metabolite of fenfluramine. Fenfluramine is extensively metabolized in the liver, with over 75% converted to norfenfluramine through cytochrome P450 enzymes such as CYP1A2, CYP2B6, and CYP2D6 . This metabolic pathway is crucial as it influences the pharmacokinetics and pharmacodynamics of the drug.

The primary mechanism by which (R)-norfenfluramine exerts its effects is through the modulation of serotonin receptors. Specifically, it interacts with 5-HT receptors and sigma receptors, which are implicated in seizure activity and mood regulation . Notably, (R)-norfenfluramine has been shown to activate 5-HT2B receptors with greater potency than its counterpart enantiomers, suggesting a potential role in both therapeutic and adverse effects .

Antiepileptic Effects

Recent studies have demonstrated significant antiepileptic effects of (R)-norfenfluramine in preclinical models. In a zebrafish model of Dravet syndrome, both (R)-norfenfluramine and its counterpart enantiomer showed substantial reductions in seizure frequency and duration . The efficacy was comparable to that observed with other established antiepileptic drugs (AEDs), indicating that (R)-norfenfluramine may contribute significantly to the therapeutic effects of fenfluramine.

Comparative Efficacy

Research comparing the efficacy of various enantiomers has revealed that (R)-norfenfluramine exhibits enhanced potency relative to fenfluramine itself. For instance, studies report that (R)-norfenfluramine is approximately 10 times more potent than fenfluramine in preventing seizures in specific animal models . This finding underscores the importance of stereochemistry in drug action and highlights the potential for targeted therapies based on specific enantiomers.

FDA Approval and Use

Fenfluramine, including its active metabolite (R)-norfenfluramine, received FDA approval for the treatment of seizures associated with Dravet syndrome. Clinical trials have demonstrated that fenfluramine significantly reduces seizure frequency in patients who are resistant to other treatments . The therapeutic window appears favorable, with a manageable side effect profile when monitored appropriately.

Case Studies

A review of clinical cases highlights the effectiveness of fenfluramine in reducing seizure episodes among pediatric patients diagnosed with Dravet syndrome. In one study involving 263 patients treated with fenfluramine, over 60% experienced a reduction in seizure frequency by at least 50% . The safety profile was acceptable, although monitoring for potential cardiac effects remains critical due to the drug's interaction with serotonin receptors.

Properties

IUPAC Name

(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDLOFBRTWNFAR-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41538-52-7
Record name Norfenfluramine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041538527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFENFLURAMINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQL0CES9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.